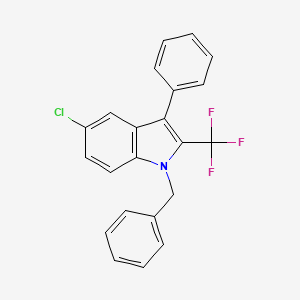
1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole
Overview
Description
1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products This particular compound is characterized by the presence of a benzyl group, a chloro substituent, a phenyl group, and a trifluoromethyl group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride (C6H5CH2Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Phenylation: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid (C6H5B(OH)2) and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and trifluoromethyl positions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides for nucleophilic substitution; electrophiles such as alkyl halides and acyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance its lipophilicity and metabolic stability, while the chloro and phenyl groups can influence its binding affinity and selectivity. The benzyl group may also play a role in modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-chloro-3-phenyl-1H-indole: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
1-benzyl-3-phenyl-2-(trifluoromethyl)-1H-indole: Lacks the chloro substituent, which may influence its reactivity and selectivity.
5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole: Lacks the benzyl group, which may impact its lipophilicity and biological activity.
Uniqueness
1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the chloro and phenyl groups contribute to its reactivity and binding affinity. The benzyl group further modulates its lipophilicity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)21(22(24,25)26)27(19)14-15-7-3-1-4-8-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZAILNNQAETJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=C2C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3036010.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3036011.png)
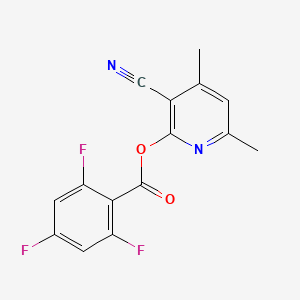
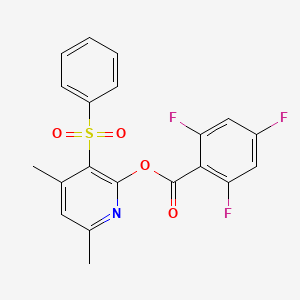
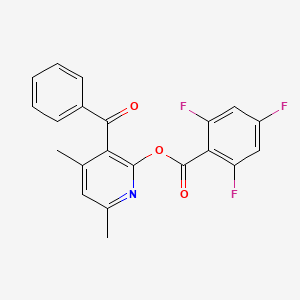
![5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B3036018.png)
![1-[(3,4-Dichlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B3036019.png)
![4-chloro-N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3036020.png)
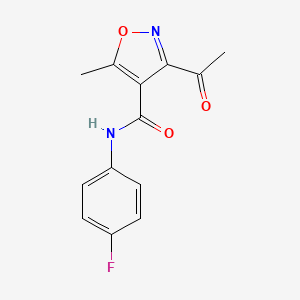
![1-[4-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methylmethanimine oxide](/img/structure/B3036023.png)
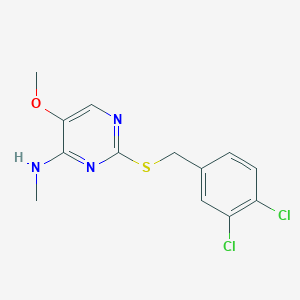
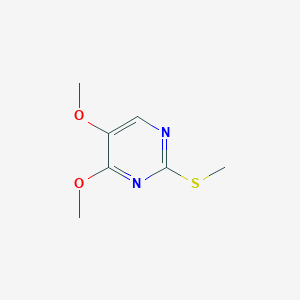
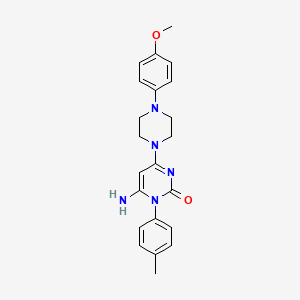
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-N-phenyl-2-pyridinamine](/img/structure/B3036032.png)
